molecular formula C8H14Cl4 B098058 1,1,1,3-Tetrachlorooctane CAS No. 18088-13-6

1,1,1,3-Tetrachlorooctane

Cat. No.: B098058
CAS No.: 18088-13-6
M. Wt: 252 g/mol
InChI Key: LQGHONGVQHTQDU-UHFFFAOYSA-N
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Description

Overview of Chlorinated Paraffins (CPs) as Complex Mixtures in Chemical Research

Chlorinated paraffins are produced by the radical chlorination of n-alkanes, a process that lacks high positional selectivity and results in intricate mixtures. pops.int These commercial mixtures are classified based on their carbon chain length: short-chain (SCCPs, C10–13), medium-chain (MCCPs, C14–17), and long-chain (LCCPs, C18–C28). pops.int The chlorine content can range from 30% to 70% by mass. osti.gov

Due to their thermal and chemical stability, CPs have been used in a wide array of industrial applications for decades, including as plasticizers, flame retardants, and additives in metalworking fluids and sealants. osti.govnih.gov The global production of CPs is substantial, with estimates exceeding one million metric tons annually. chloffin.eu

The analysis of CPs presents a significant challenge for chemists. wur.nl A single commercial CP mixture can contain thousands of congeners, isomers, and diastereomers, which are difficult to separate using standard analytical techniques. researchgate.netpops.int This complexity often results in a characteristic "hump" in gas chromatograms, representing an unresolved complex mixture. researchgate.net The lack of suitable, well-characterized standards for the vast number of individual congeners further complicates accurate quantification. chloffin.euvu.nl

Significance of Individual Congener Studies within Polychlorinated n-Alkanes

The study of individual PCA congeners is crucial for several reasons. Environmental behavior, bioaccumulation potential, and toxicity are often highly specific to the congener. stackexchange.com Averaging the properties of a complex mixture can lead to an inaccurate assessment of the environmental fate and risk of its components. stackexchange.com Each congener, once released into the environment, behaves according to its unique physicochemical properties. stackexchange.com

Developing and using analytical standards for individual congeners, such as 1,1,1,3-Tetrachlorooctane, is essential for the validation of analytical methods and for conducting detailed toxicological and environmental fate studies. chloffin.euvu.nl These standards allow for better characterization of the behavior of PCAs during analysis, such as in mass spectrometric ionization, and help to improve the accuracy of quantification beyond the current semi-quantitative state for many CPs. chloffin.euwur.nluea.ac.uk The availability of specific congener standards is a critical step toward overcoming the analytical hurdles that have historically limited research on CPs. vu.nl

Structural Context of this compound within Tetrachloroalkanes

This compound is a specific congener within the broader group of tetrachloroalkanes, which are alkanes substituted with four chlorine atoms. The arrangement of these chlorine atoms defines the isomer and significantly influences the molecule's properties. nih.govausetute.com.au

The structure of this compound is characterized by a trichloromethyl (-CCl₃) group at the first carbon position of the octane (B31449) chain and a single chlorine atom at the third position. This substitution pattern places it in a category sometimes referred to as "1st Generation" chlorinated paraffin (B1166041) reference materials, which are noted for having three or more terminal and geminal chlorines. chloffin.eu This is distinct from other tetrachlorooctane isomers, such as 1,2,7,8-tetrachlorooctane, which would be classified as "2nd Generation" due to having fewer terminal chlorines. chloffin.eubcp-instruments.com

The presence of the -CCl₃ group is particularly noteworthy. Research on other tetrachloroalkanes produced by the telomerization of ethylene (B1197577) with carbon tetrachloride has indicated that the specific activity of these compounds can be attributed to this functional group, owing to the relative mobility of the chlorine atoms. kyoto-u.ac.jp This structural feature can influence the chemical reactivity and ultimately the environmental behavior and toxicological profile of the compound.

Below is a table detailing some of the known properties of this compound.

PropertyValue
CAS Number 18088-13-6
Molecular Formula C₈H₁₄Cl₄
Molecular Weight 252.01 g/mol
Boiling Point 260.0 ± 8.0 °C at 760 mmHg
Density 1.2 ± 0.1 g/cm³
Flash Point 101.6 ± 15.8 °C
LogP 5.65
Index of Refraction 1.478

Table of physicochemical properties for this compound. Data is based on predicted values. chemsrc.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,1,3-tetrachlorooctane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14Cl4/c1-2-3-4-5-7(9)6-8(10,11)12/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQGHONGVQHTQDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CC(Cl)(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60505061
Record name 1,1,1,3-Tetrachlorooctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60505061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18088-13-6
Record name 1,1,1,3-Tetrachlorooctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60505061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways of 1,1,1,3 Tetrachlorooctane

Historical Development of Halogenated Alkane Synthesis

The synthesis of halogenated alkanes, or haloalkanes, has been a cornerstone of organic chemistry since the 19th century, evolving in parallel with a deeper understanding of alkane structures and reaction mechanisms. wikipedia.org Early methods laid the groundwork for the selective formation of carbon-halogen bonds, which are crucial for introducing functionality into otherwise unreactive alkane backbones. wikipedia.orgijrpr.com Key historical methods that became foundational include the addition of halogens and hydrohalogenation of alkenes, and the conversion of alcohols into alkyl halides. wikipedia.org These techniques proved so effective and straightforward that they made haloalkanes readily and inexpensively available for broad industrial and laboratory use. wikipedia.org

The development of free-radical halogenation, where alkanes react with halogens under the influence of UV light or heat, was a significant advancement. wikipedia.orgsavemyexams.com This process, involving initiation, propagation, and termination steps, allowed for the direct substitution of hydrogen atoms with halogens. savemyexams.com While powerful, controlling the regioselectivity of these reactions remained a challenge. numberanalytics.com Over time, more sophisticated methods emerged, utilizing transition metal catalysts to achieve greater control and efficiency in forming specific haloalkane isomers. ijrpr.comgoogle.com These advancements have been critical in producing a wide array of halogenated compounds, including complex structures like 1,1,1,3-tetrachlorooctane, for various applications. ijrpr.com

Radical-Mediated Reaction Pathways for this compound Formation

The formation of this compound is effectively achieved through radical-mediated reactions, specifically through a process known as telomerization. This type of reaction involves the addition of a "telogen" (like carbon tetrachloride) across a "taxogen" (like an alkene), often initiated by catalysts that can generate radical species. kyoto-u.ac.jpbu.edu Iron-based catalytic systems have proven particularly effective in this regard. semanticscholar.orgmdpi.com

Iron is an abundant, low-cost, and environmentally benign metal that has gained significant interest as a catalyst in organic synthesis. semanticscholar.org For the synthesis of tetrachloroalkanes, iron pentacarbonyl (Fe(CO)₅), often used in conjunction with a co-catalyst or ligand like hexamethylphosphoramide (B148902) (HMPTA), is a potent initiator. This system generates chlorine radicals that can then initiate the addition and telomerization cascade. The Fe(CO)₅/HMPTA system is part of a broader class of iron-based catalysts, including metallic iron powder and iron chlorides (FeCl₂ and FeCl₃), which are effective in catalyzing the addition of polychlorinated alkanes to olefins. google.comgoogle.com The ligand, in this case HMPTA, can play a crucial role in stabilizing the iron catalyst and modulating its activity and selectivity. magtech.com.cn

The synthesis of this compound can be accomplished via the telomerization of ethylene (B1197577) with carbon tetrachloride (CCl₄). kyoto-u.ac.jp In this reaction, carbon tetrachloride acts as the telogen, providing the CCl₃ group and a chlorine atom, while ethylene serves as the taxogen, the monomer unit that is repeatedly added. The fundamental reaction involves the addition of the CCl₃ radical to an ethylene molecule, followed by chain propagation where more ethylene units are added. The growing radical chain is then terminated by abstracting a chlorine atom from another molecule of CCl₄.

The reaction produces a mixture of telomers with the general formula Cl(CH₂CH₂)nCCl₃. kyoto-u.ac.jp The compound this compound corresponds to the telomer where n=3.

An alternative and more direct route involves the radical addition of carbon tetrachloride to 1-octene (B94956). researchgate.net This method avoids the formation of a mixture of telomers with different chain lengths.

The ratio of reactants is a critical parameter. An excess of carbon tetrachloride relative to the alkene favors the formation of the initial 1:1 adduct and shorter telomers. bu.edu Conversely, a higher concentration of ethylene relative to carbon tetrachloride promotes the formation of longer-chain telomers like this compound. bu.edu

The outcome of the synthesis, including the yield of this compound and the selectivity towards this specific isomer, is highly dependent on the reaction conditions.

The amount of catalyst, or catalyst loading, directly impacts the efficiency of the chlorination reaction. The catalyst's function is to generate the initial radicals that start the chain reaction. An optimal catalyst loading ensures a sufficient concentration of radicals to propagate the reaction efficiently. Insufficient catalyst can lead to slow or incomplete reactions, while excessive amounts may not provide a proportional benefit and can lead to unwanted side reactions or complicate product purification. In related processes for producing chloroalkanes, catalyst loading is carefully controlled to balance throughput and feedstock conversion. google.com The efficiency of chlorination is also tied to the availability of the chlorine source (CCl₄) and the effectiveness of the catalyst in facilitating the chlorine atom transfer step that terminates the growing polymer chain.

Research Findings on Reaction Conditions

The following table summarizes the influence of key reaction parameters on the synthesis of tetrachloroalkanes, based on analogous and related reactions.

ParameterConditionEffect on Yield and SelectivityRationale
Temperature Moderate (~140°C)Optimal for desired isomer formation. Balances reaction rate with minimizing unwanted side reactions.
High (>140°C)Decreased selectivity, increased isomerization (e.g., to 1,1,3,5-isomers). Provides sufficient energy to overcome activation barriers for radical rearrangements.
Reactant Ratio High [CCl₄] / [Alkene]Favors formation of 1:1 adducts and shorter telomers. bu.eduIncreases the probability of chain termination after one or a few monomer additions.
Low [CCl₄] / [Alkene]Favors formation of higher telomers (e.g., this compound from ethylene). bu.eduPromotes the propagation step, allowing more alkene units to add before termination.
Catalyst Loading OptimalMaximizes chlorination efficiency and product yield. google.comEnsures a steady-state concentration of radicals to drive the reaction forward efficiently.
Sub-optimalLow conversion and reaction rate.Insufficient radical generation to initiate and sustain the chain reaction.

Influence of Reaction Conditions on Yield and Selectivity

Analogous Synthetic Approaches for Related Tetrachloroalkanes

The synthesis of chlorinated alkanes is a cornerstone of industrial organic chemistry. wikipedia.org While a direct, high-yield synthesis for this compound is not prominently documented, several established methods for producing similar compounds can be adapted. These methods primarily involve the controlled addition of chlorine or chlorine-containing moieties to a hydrocarbon backbone.

Adaptations from Tetrachlorobutane and Tetrachloropropane Syntheses

The industrial production of tetrachloroalkanes like 1,1,1,3-tetrachloropropane (B89638) provides a model for the synthesis of this compound. For instance, 1,1,1,3-tetrachloropropane can be synthesized via the reaction of ethylene and carbon tetrachloride. google.com This process is often catalyzed by a source of metallic iron and a promoter. google.com A similar approach for this compound would theoretically involve the addition of carbon tetrachloride to 1-pentene.

Another relevant analogue is the synthesis of 1,1,1-trichloroethane, which is produced in a two-step process starting from vinyl chloride. wikipedia.org The first step involves the reaction of vinyl chloride with hydrogen chloride to yield 1,1-dichloroethane (B41102), catalyzed by a Lewis acid such as aluminum chloride. wikipedia.org The subsequent step is the chlorination of 1,1-dichloroethane with chlorine under ultraviolet (UV) irradiation to form 1,1,1-trichloroethane. wikipedia.org This highlights the use of both catalytic addition and photochemical chlorination in the synthesis of polychlorinated alkanes.

The synthesis of various α,α,α,ω-tetrachloroalkanes has also been reported, which can then be used as precursors for other long-chain compounds like dicarboxylic acids. researchgate.net These syntheses underscore the feasibility of producing tetrachlorinated alkanes with longer carbon chains.

Analogous Synthesis Reactants Catalyst/Conditions Product Relevance to this compound
Tetrachloropropane SynthesisEthylene, Carbon TetrachlorideMetallic Iron, Promoter1,1,1,3-TetrachloropropaneDemonstrates the catalyzed addition of CCl4 to an alkene.
Trichloroethane Synthesis1,1-Dichloroethane, ChlorineUV Irradiation1,1,1-TrichloroethaneIllustrates the use of photochemical chlorination.
α,α,α,ω-Tetrachloroalkane SynthesisAlkanes/Alkenes, Chlorinating agentsVariousα,α,α,ω-TetrachloroalkanesShows the synthesis of long-chain tetrachlorinated alkanes.

Catalytic Addition of Halogenated Reagents to Olefins (e.g., Nickel-Catalyzed Processes)

The addition of polyhalogenated compounds across the double bond of an olefin is a powerful method for generating functionalized alkanes. While palladium catalysis is common for many cross-coupling reactions, nickel catalysis offers unique reactivity, particularly for transformations involving alkenes due to its strong affinity for them. youtube.com Nickel-catalyzed processes are known to facilitate olefin insertion reactions and have been employed in various synthetic transformations. rsc.orgnih.gov

For the synthesis of this compound, a hypothetical nickel-catalyzed approach would involve the addition of a trichloromethyl group and a chlorine atom across the double bond of an octene isomer, most logically 1-octene. This type of reaction, known as telomerization, can be initiated by catalysts. For example, the telomerization of ethylene with carbon tetrachloride can yield tetrachloroalkanes. bu.edu While iron is a common catalyst for such reactions, nickel complexes have also been investigated for their catalytic activity in related transformations. acs.org A proposed reaction is the nickel-catalyzed addition of carbon tetrachloride to 1-octene.

A related synthetic strategy for a longer chain analogue, 1,1,1,3-tetrachlorononane, involves the reaction of trichloromethanesulfonyl chloride with 1-octene. chemicalbook.com This suggests that radical addition reactions, which can be initiated by catalysts, are a viable route for this class of compounds.

Chlorination via Ultraviolet Radiation (e.g., for Butane Derivatives)

Free-radical halogenation of alkanes in the presence of ultraviolet (UV) light is a well-established method for producing chloroalkanes. wikipedia.orgpressbooks.pub This photochemical reaction proceeds via a free-radical chain mechanism. wikipedia.orgsavemyexams.com When applied to octane (B31449), this method would lead to a mixture of various chlorinated isomers, including tetrachlorooctanes.

The reaction is initiated by the homolytic cleavage of the chlorine molecule (Cl-Cl) by UV energy, forming two highly reactive chlorine radicals. savemyexams.combyjus.com These radicals can then abstract hydrogen atoms from the octane molecule, leading to the formation of an octyl radical and hydrogen chloride. The octyl radical then reacts with another chlorine molecule to form a monochlorinated octane and a new chlorine radical, propagating the chain reaction. byjus.com

However, this process is notoriously difficult to control. wikipedia.org Further substitution reactions are common, leading to di-, tri-, and tetrachlorinated products, as well as a mixture of positional isomers. savemyexams.comchemguide.co.uk For an asymmetric alkane like butane, chlorination yields a mixture of 1-chlorobutane (B31608) and 2-chlorobutane, with the latter being the major product due to the greater stability of the secondary radical intermediate. wikipedia.orgpressbooks.pub A similar lack of selectivity would be expected for the chlorination of octane, making it a challenging method for the specific synthesis of this compound in high purity.

Mechanistic Insights into this compound Reactions

The reactions leading to the formation of this compound, particularly through radical pathways, involve the generation and transformation of highly reactive intermediates. Understanding these mechanistic steps is crucial for controlling the reaction and optimizing the yield of the desired product.

Formation and Reactivity of Chlorine Radicals

Chlorine radicals (Cl•) are the key intermediates in photochemical chlorination reactions. labxchange.org They are typically generated by the homolytic cleavage of a chlorine molecule (Cl₂) under the influence of UV light. byjus.com

Initiation: Cl₂ + UV light → 2 Cl•

These radicals are highly reactive electrophiles that can participate in several types of reactions, including hydrogen abstraction, addition to double bonds, and electron transfer. acs.org In the context of alkane chlorination, the primary reaction of a chlorine radical is the abstraction of a hydrogen atom from a C-H bond to form a stable hydrogen chloride (HCl) molecule and an alkyl radical. byjus.com

The reactivity of chlorine radicals with organic matter is extremely high, with reaction rate constants in the order of 10⁸ to 10⁹ M⁻¹s⁻¹. acs.orgnih.gov This high reactivity is a major reason for the lack of selectivity in direct chlorination reactions. wikipedia.org In some advanced oxidation processes, other chlorine radical species like the dichlorine radical anion (Cl₂•⁻) can also be formed. acs.orgelsevierpure.comacs.org

Carbon-Centered Radical Intermediates and their Transformations

Once a chlorine radical abstracts a hydrogen atom from an alkane, a carbon-centered radical is formed. byjus.com

Propagation Step 1: R-H + Cl• → R• + HCl

The stability of this carbon-centered radical depends on its substitution pattern, following the order: tertiary > secondary > primary. pressbooks.pub This difference in stability influences the regioselectivity of the chlorination reaction, with hydrogen abstraction being more favorable at positions that lead to more stable radical intermediates. wikipedia.org

The resulting alkyl radical (R•) is also highly reactive and will readily react with a chlorine molecule to form the chlorinated alkane product and a new chlorine radical, which continues the chain reaction. byjus.com

Propagation Step 2: R• + Cl₂ → R-Cl + Cl•

This propagation cycle continues until the reactive radical species are removed from the reaction mixture through termination steps, which involve the combination of two radicals. wikipedia.org

Termination Steps: Cl• + Cl• → Cl₂ R• + Cl• → R-Cl R• + R• → R-R

In the context of forming this compound, the initial octane molecule would undergo sequential hydrogen abstractions and chlorinations. The formation of the 1,1,1-trichloro- moiety suggests a high degree of chlorination at a terminal carbon. The subsequent chlorination at the C-3 position would involve the formation of a carbon-centered radical at that specific location, followed by its reaction with a chlorine molecule. The presence of multiple chlorine atoms on the molecule can influence the reactivity of the remaining C-H bonds through inductive effects.

Isomerization Mechanisms (e.g., β-Scission and Recombination to 1,1,3,5- and 1,1,3,6-Isomers)

The isomerization of this compound can proceed through radical-mediated pathways, particularly under thermal or catalytic conditions. A key mechanistic step in this process is β-scission , a reaction where a free radical breaks the carbon-carbon bond two atoms away from the radical center. wikipedia.org In the context of this compound, a carbon-centered radical intermediate can undergo β-scission, leading to the formation of an olefin and a smaller radical fragment. wikipedia.org

This process is often reversible, and the subsequent recombination of these fragments can lead to the formation of structural isomers. For instance, radical-mediated rearrangements can lead to the formation of more stable isomers like 1,1,3,5-tetrachlorooctane and 1,1,3,6-tetrachlorooctane . The driving force for such rearrangements is often the formation of a more stable radical intermediate.

Influence of Alkyl Chain Length on Radical Stability and Reaction Kinetics

The length of the alkyl chain in polychlorinated alkanes significantly influences both the stability of radical intermediates and the kinetics of their reactions. Generally, the stability of alkyl radicals follows the order: tertiary > secondary > primary. pressbooks.pub This is attributed to the electron-donating effect of alkyl groups through hyperconjugation, which helps to stabilize the electron-deficient radical center. pressbooks.pub

Kinetic Models for Synthesis and Degradation Pathways

To quantitatively describe the rates of synthesis and degradation of this compound, various kinetic models are employed. These models provide a mathematical framework to understand how reaction rates are influenced by factors such as reactant concentrations, temperature, and the presence of catalysts. nih.gov

Pseudo-First-Order Kinetics in Catalytic Dehydrochlorination

Catalytic dehydrochlorination is a common degradation pathway for chlorinated alkanes, involving the removal of a hydrogen and a chlorine atom to form an alkene. In many cases, particularly when one reactant is in large excess or its concentration is held constant (e.g., a catalyst), the reaction kinetics can be simplified to a pseudo-first-order model . researchgate.net

In this model, the reaction rate is proportional to the concentration of the limiting reactant, in this case, the tetrachlorooctane. The rate law can be expressed as:

Rate = k'[C₈H₁₄Cl₄]

where k' is the pseudo-first-order rate constant. This simplification is useful for analyzing complex reaction systems and determining the efficiency of a catalyst. nih.gov

Arrhenius Plots for Activation Energy Determination

The effect of temperature on the rate of a chemical reaction is described by the Arrhenius equation . opentextbc.ca By measuring the rate constant (k) at different temperatures, an Arrhenius plot can be constructed by plotting the natural logarithm of the rate constant (ln k) against the inverse of the absolute temperature (1/T). libretexts.orgsavemyexams.com

This plot yields a straight line with a slope equal to -Ea/R, where Ea is the activation energy of the reaction and R is the ideal gas constant. fsu.edu The activation energy represents the minimum energy required for a reaction to occur and is a crucial parameter for understanding and predicting reaction behavior at different temperatures. opentextbc.ca

Table 1: Hypothetical Data for Arrhenius Plot of this compound Dehydrochlorination

Temperature (K)Rate Constant (k) (s⁻¹)1/T (K⁻¹)ln(k)
4001.0 x 10⁻⁵0.00250-11.51
4202.5 x 10⁻⁵0.00238-10.60
4405.8 x 10⁻⁵0.00227-9.76
4601.3 x 10⁻⁴0.00217-8.95
4802.8 x 10⁻⁴0.00208-8.18
Role of Kinetic Isotope Effects (KIE) in Rate-Determining Steps

The Kinetic Isotope Effect (KIE) is a powerful tool used to elucidate reaction mechanisms by determining which bonds are broken or formed in the rate-determining step. qmul.ac.uk It involves comparing the reaction rates of a substrate with its isotopically substituted counterpart (e.g., replacing hydrogen with deuterium). pearson.com

If a C-H bond is broken in the rate-determining step, a primary KIE (kH/kD > 1) is typically observed because the C-D bond is stronger and requires more energy to break. qmul.ac.uk In the context of this compound reactions, measuring the KIE for dehydrochlorination can help distinguish between different mechanistic possibilities, such as whether C-H or C-Cl bond cleavage is the slower, rate-limiting step. scholaris.caacs.org

Hydrodehalogenation Efficiency with Transition Metal Catalysts (e.g., Molybdenum Complexes)

Hydrodehalogenation is a process that involves the replacement of a halogen atom with a hydrogen atom, effectively detoxifying halogenated organic compounds. nih.govsci-hub.se Transition metal complexes, including those of molybdenum, have shown significant catalytic activity in this reaction. nih.govd-nb.info

Molybdenum complexes can facilitate the hydrodehalogenation of polychlorinated alkanes through various mechanisms, often involving redox cycles where the metal center shuttles between different oxidation states. nih.gov The efficiency of these catalysts depends on several factors, including the ligand environment around the metal center, the reaction conditions, and the nature of the substrate. For instance, mixed-ligand dinuclear molybdenum complexes have demonstrated high catalytic activity for the hydrodehalogenation of polyhaloalkanes. nih.gov The catalytic cycle can involve the generation of a catalytically active species through ligand exchange, followed by oxidation and reduction of the molybdenum complex. nih.gov

Substrate Concentration Dependence and Catalyst Saturation

The relationship between the concentration of substrates (1-octene and carbon tetrachloride) and the rate of formation of this compound is highly dependent on the specific catalytic system employed. Kinetic profiles can range from simple saturation kinetics to more complex dependencies, reflecting the intricate nature of the catalytic cycle.

In some catalytic systems for related polychlorinated alkanes, evidence of catalyst saturation has been observed. For instance, studies on the hydrodehalogenation of 1,1,1,3-tetrachloropropane using dinuclear molybdenum complexes have shown a zero-order dependence on the substrate concentration. This indicates that under these conditions, the catalyst becomes saturated with the substrate, and the reaction rate is limited by the catalyst's turnover frequency rather than the availability of the substrate.

Conversely, research on the Kharasch addition reaction, which includes the addition of CCl₄ to alkenes like 1-octene, has revealed different kinetic models. When catalyzed by specific arylnickel(II) complexes, the reaction rate demonstrates a first-order dependence on both the nickel catalyst and the alkene concentration. uu.nl This suggests that, in this particular system, the catalyst is not saturated, and the rate is directly influenced by how frequently the catalyst and alkene molecules encounter each other. uu.nl

Further complexity is introduced with immobilized catalysts. In the addition of CCl₄ to 1-octene using transition metal complexes (Mn, Cu, V, Co, Ni) immobilized on silica, the majority of these catalysts display an inverse relationship between the relative catalytic activity and the concentration of metal on the surface. researchgate.net This phenomenon suggests that at higher catalyst loadings, aggregation or other inhibitory effects may decrease the efficiency of individual catalytic sites. The activity of these complexes was found to correlate with the rate of reduction of the metal ion during the reaction. researchgate.net

Table 1: Observed Kinetic Dependencies in CCl₄ Addition Reactions to Alkenes

Catalytic SystemSubstrate(s)Observed KineticsImplication
Dinuclear Molybdenum Complexes1,1,1,3-TetrachloropropaneZero-order in substrateCatalyst Saturation
Arylnickel(II) Complexes1-Octene, CCl₄First-order in catalyst and alkene uu.nlRate is dependent on substrate and catalyst concentration; no saturation under tested conditions. uu.nl
Immobilized Transition Metals on Silica1-Octene, CCl₄Inverse dependence on surface metal concentration researchgate.netHigher catalyst loading can lead to lower relative activity. researchgate.net
Steric Hindrance Effects of Longer Alkyl Chains on Catalytic Turnover

Steric hindrance plays a crucial role in chemical reactions, influencing reactivity and selectivity by impeding the approach of reactants. oregonstate.edu In the synthesis of this compound from 1-octene, the C8 alkyl chain introduces significant steric bulk compared to shorter-chain alkenes, which can affect the catalytic turnover rate.

Studies on analogous free-radical additions support this principle. For example, in the addition of acyclic ethers to fluoroalkenes, it was observed that sterically demanding alkyl chains on the ether inhibited the intermolecular reaction, allowing slower intramolecular processes to become more competitive. This suggests that the bulky alkyl group hinders the approach of the reacting radical. Similarly, the stereochemical outcome of radical additions to allenes is significantly influenced by steric effects, which dictate the more favorable pathway for radical attack. nih.gov Therefore, it is reasonable to conclude that the longer alkyl chain in 1-octene, compared to smaller analogs, presents a steric barrier that can lower the efficiency of the catalytic cycle for the formation of this compound.

Stereochemical Considerations in this compound Synthesis

The synthesis of this compound via the addition of carbon tetrachloride to 1-octene inherently involves the formation of a new chiral center. This has important implications for the stereochemistry of the final product.

The reaction proceeds as follows:

A trichloromethyl radical (•CCl₃) is generated from CCl₄ by the catalyst.

This radical adds to the double bond of 1-octene. The addition is regioselective, with the radical attacking the less substituted carbon (C1) of the double bond. This forms a new radical intermediate with the unpaired electron on the more substituted carbon (C2).

This secondary alkyl radical then abstracts a chlorine atom from another molecule of CCl₄ (in a chain reaction) or from the catalyst complex (e.g., a Ru(III)-Cl species) to yield this compound and regenerate the •CCl₃ radical or the reduced catalyst.

In this process, the carbon at position 3 (C3), which was originally the C2 of 1-octene, becomes a stereocenter as it is bonded to four different groups: a hydrogen atom, a dichloromethyl group (-CHCl-), a pentyl group (-C₅H₁₁), and the newly added trichloromethyl group (-CCl₃).

The addition of the •CCl₃ radical to the planar double bond can occur from either face, potentially leading to a racemic mixture of (R)- and (S)-1,1,1,3-tetrachlorooctane. However, the presence of a chiral catalyst or chiral auxiliaries could, in principle, direct the attack to one face preferentially, leading to an enantiomerically enriched or pure product. While research into asymmetric atom transfer radical additions exists, specific studies detailing the enantioselective synthesis of this compound are not prominent. In typical free-radical additions without chiral control, the formation of a racemic mixture is the expected outcome. The stereochemistry of similar reactions, such as the chlorination of dienes, has been shown to result in specific stereoisomers, like meso compounds, indicating that the reaction pathway can have stereochemical preferences. researchgate.net

Advanced Analytical and Spectroscopic Characterization

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is fundamental to the analysis of 1,1,1,3-Tetrachlorooctane, providing the necessary separation from complex mixtures for accurate identification and purity evaluation.

Gas chromatography (GC) is a primary technique for monitoring the synthesis of chlorinated alkanes like this compound. By separating volatile and semi-volatile compounds based on their physical and chemical properties, GC allows researchers to track the distribution of products in a reaction mixture. 6-napse.com For instance, in syntheses involving precursors such as ethylene (B1197577) and carbon tetrachloride, GC can effectively monitor the formation of the target compound and potential isomers. This separation is crucial for optimizing reaction conditions to maximize the yield of this compound while minimizing the formation of byproducts.

To achieve the high sensitivity and specificity required for analyzing complex chlorinated paraffin (B1166041) mixtures, GC is often coupled with various detectors and advanced mass spectrometry techniques. bcp-instruments.combcp-instruments.com The chemical purity of individual chlorinated paraffin reference standards, including this compound, is established using a suite of these powerful methods. bcp-instruments.comchloffin.eu

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone for the detection and identification of chlorinated paraffins. 6-napse.combcp-instruments.com The gas chromatograph separates the components of a mixture, which are then ionized and detected by the mass spectrometer based on their mass-to-charge ratio, allowing for both qualitative and quantitative analysis. 6-napse.com

GC with Flame Ionization Detection (GC-FID) is used for quantifying organic compounds. While the FID provides information on carbon-containing compounds, it is often used in conjunction with MS for definitive identification. 6-napse.comnrfhh.com

Tandem Mass Spectrometry (GC-MS-MS) enhances selectivity by performing multiple stages of mass analysis, which is particularly useful for distinguishing target compounds from matrix interferences. bcp-instruments.comchloffin.eu

High-Resolution Gas Chromatography-Mass Spectrometry (HRGC-MS) provides highly accurate mass measurements, enabling the definite identification and quantification of specific congeners like this compound. bcp-instruments.comchloffin.euresearchgate.net This technique is often specified for the analysis of polychlorinated alkanes (PCAs). chiron.no

The table below summarizes the applications of these advanced GC methods in the analysis of this compound.

Technique Primary Application for this compound Analysis Key Findings/Capabilities
GC-FID/MS Quantitative and Qualitative AnalysisEstablishes chemical purity and concentration of the compound. bcp-instruments.comchloffin.eu
GC-MS-MS High-Selectivity AnalysisImproves distinction from interfering compounds in complex samples. bcp-instruments.comchloffin.eu
HRGC-MS High-Accuracy IdentificationProvides definitive identification and quantification, crucial for congener-specific analysis. chloffin.euresearchgate.net
GC-GC-MS Comprehensive SeparationUsed for establishing purity in the synthesis of reference materials. bcp-instruments.comchloffin.eu

High Performance Liquid Chromatography (HPLC) with Spectrophotometric Detection

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique that can be applied to nonvolatile compounds. epa.gov When coupled with a spectrophotometric detector, such as an ultraviolet (UV) or diode-array detector (DAD), HPLC can separate and quantify compounds that absorb light. pan.olsztyn.plmdpi.com While GC-MS is more common for chlorinated paraffins, HPLC offers an alternative, particularly for screening purposes. researchgate.netpan.olsztyn.pl However, for some chlorinated compounds, HPLC with UV detection may not provide sufficient sensitivity for trace-level quantification compared to more sophisticated mass spectrometric methods. pan.olsztyn.pl The applicability of HPLC for this compound would depend on its UV absorbance characteristics.

Mass Spectrometry for Structural Elucidation and Isomer Differentiation

Mass spectrometry is an indispensable tool for confirming the molecular weight and elucidating the structure of this compound. It is especially critical for distinguishing it from its isomers.

Isomers are compounds that share the same molecular formula and mass but have different structural arrangements. nih.gov This presents a significant analytical challenge, as standard mass spectrometry may not be able to differentiate between them. nih.govmsu.edu High-Resolution Mass Spectrometry (HRMS) addresses this by providing extremely accurate mass measurements, allowing for the differentiation of isomers based on minute differences in their exact masses. nih.gov Techniques such as Orbitrap or Fourier transform ion cyclotron resonance (FT-ICR) MS offer the necessary resolving power to distinguish between closely related structures. nih.gov For chlorinated paraffins, where numerous isomers are possible, HRMS is crucial for unambiguous identification. chloffin.eu For example, this compound must be distinguished from other tetrachlorooctane isomers that may be present in technical mixtures or as byproducts of synthesis. bcp-instruments.com

The table below illustrates the challenge of isomer differentiation that HRMS helps to resolve.

Compound Name Molecular Formula CAS Number Structural Difference from this compound
This compound C₈H₁₄Cl₄18088-13-6Reference Compound
1,2,7,8-Tetrachlorooctane C₈H₁₄Cl₄865306-19-0Different chlorine atom positions on the octane (B31449) chain. bcp-instruments.com
1,2,4,5-Tetrachlorooctane C₈H₁₄Cl₄N/ADifferent chlorine atom positions on the octane chain. bcp-instruments.com

Targeted vs. Non-Targeted Analysis in Mass Spectrometry (e.g., LC/MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a versatile technique that can be employed in two distinct modes for the analysis of compounds like this compound: targeted and non-targeted analysis. chromatographyonline.comcreative-proteomics.com

Targeted Analysis : This approach is used when looking for specific, known chemicals. researchgate.net The mass spectrometer is programmed to detect and quantify only this compound and a predefined list of other compounds. This method is highly sensitive and selective, making it ideal for quantifying low levels of the compound in various matrices. researchgate.net Selected Reaction Monitoring (SRM) on a triple quadrupole mass spectrometer is a common targeted technique. researchgate.net

Non-Targeted Analysis (NTA) : This method aims to identify all detectable compounds in a sample, including unknown chemicals and transformation products. researchgate.netnih.gov It utilizes high-resolution mass spectrometers like TOF or Orbitrap analyzers. researchgate.netnih.gov While NTA is powerful for discovering novel contaminants or byproducts related to this compound, it generates complex data sets that require significant processing to identify the "unknown unknowns." nih.gov

The choice between these approaches depends on the analytical goal, as summarized in the table below.

Analysis Type Objective Instrumentation Advantages for this compound Limitations
Targeted Analysis Quantify known compounds. researchgate.netTriple Quadrupole LC-MS/MSHigh sensitivity and selectivity for precise measurement. researchgate.netOverlooks unexpected compounds or contaminants. researchgate.net
Non-Targeted Analysis Identify all detectable compounds. researchgate.netnih.govLC-HRMS (e.g., TOF, Orbitrap)Comprehensive screening for isomers, byproducts, and unknown contaminants. nih.govComplex data processing; may have lower sensitivity than targeted methods. chromatographyonline.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual atoms. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR are critical for confirming its identity and isomeric purity.

¹H NMR Spectroscopy for Proton Environment Characterization

¹H NMR spectroscopy provides information on the number of different proton environments and their neighboring protons through chemical shifts and spin-spin splitting patterns. In this compound (Cl₃C-CH₂-CHCl-CH₂-CH₂-CH₂-CH₂-CH₃), we can predict the approximate chemical shifts and multiplicities for the different proton groups based on the effects of the electronegative chlorine atoms. Protons on carbons bearing chlorine atoms or in close proximity to them will be deshielded and thus shifted to a higher chemical shift (downfield).

The expected ¹H NMR spectrum would feature several distinct signals. The methine proton (CHCl) would be the most downfield signal, appearing as a multiplet due to coupling with the adjacent methylene (B1212753) protons. The protons of the methylene group adjacent to the trichloromethyl group (-CH₂-CCl₃) would also be significantly downfield and would likely appear as a triplet, split by the neighboring methine proton. The terminal methyl group (-CH₃) would be the most upfield signal, appearing as a triplet due to coupling with the adjacent methylene group. The remaining methylene groups in the alkyl chain would produce a complex series of overlapping multiplets in the typical alkane region.

Table 1: Predicted ¹H NMR Data for this compound

Proton GroupPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
-CH₃~0.9Triplet
-(CH₂)₄-~1.2-1.8Multiplet
-CH₂-CHCl-~2.0-2.5Multiplet
-CH₂-CCl₃~3.0-3.5Triplet
-CHCl-~4.0-4.5Multiplet

Note: These are estimated values based on general principles and data for similar compounds. Actual experimental values may vary.

¹³C NMR Spectroscopy for Carbon Skeleton and Isomer Confirmation

¹³C NMR spectroscopy is a powerful technique for defining the carbon framework of a molecule. Since each chemically non-equivalent carbon atom typically gives a distinct signal, the ¹³C NMR spectrum of this compound is expected to show eight unique signals, confirming the presence of all eight carbon atoms and the absence of isomeric impurities. The chemical shifts are highly dependent on the electronegativity of the substituents, with carbons bonded to chlorine atoms appearing at significantly lower field.

The carbon of the trichloromethyl group (-CCl₃) would be found at a very high chemical shift value. The carbon of the methine group (-CHCl-) would also be significantly downfield. The remaining carbon signals would appear at progressively lower chemical shifts as their distance from the electron-withdrawing chlorine atoms increases.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C1 (-CCl₃)95 - 110
C2 (-CH₂-)45 - 55
C3 (-CHCl-)60 - 75
C4-C7 (-CH₂-)20 - 40
C8 (-CH₃)10 - 15

Note: These are estimated values based on general principles and data for similar chlorinated alkanes. Actual experimental values may vary.

Vibrational Spectroscopy for Molecular Conformation and Intermediates

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can be used to study dynamic processes such as reaction monitoring and conformational changes.

In situ Fourier Transform Infrared (FTIR) Spectroscopy for Reaction Monitoring

In situ FTIR spectroscopy is a powerful technique for monitoring the progress of chemical reactions in real-time. By inserting an attenuated total reflectance (ATR) probe into the reaction vessel, the concentration of reactants, products, and any detectable intermediates can be tracked by the changes in their characteristic infrared absorption bands. In the synthesis of this compound, for instance, from the telomerization of 1-hexene (B165129) with carbon tetrachloride, one could monitor the disappearance of the C=C stretching vibration of the alkene reactant and the appearance of the C-Cl stretching vibrations of the product. This allows for the optimization of reaction conditions and provides insights into the reaction kinetics and mechanism.

Raman Spectroscopy for Tracking Intermediate Species

Raman spectroscopy is complementary to FTIR and is particularly well-suited for monitoring reactions in aqueous media and for detecting non-polar bonds. Its application in tracking intermediate species in the synthesis of chlorinated alkanes can be highly valuable. For example, certain radical intermediates or catalyst-substrate complexes may have characteristic Raman signals that are not easily observed by FTIR. The high specificity of Raman bands can help in the identification and quantification of such transient species, leading to a more complete understanding of the reaction pathway.

Infra-red Spectroscopic Studies of Rotational Isomerism in Halogenated Alkanes

Halogenated alkanes, including this compound, can exist as a mixture of different rotational isomers (rotamers) due to rotation around the carbon-carbon single bonds. These conformers are often in rapid equilibrium, and their relative populations can be influenced by temperature and the solvent environment. Infrared spectroscopy is a key technique for studying this phenomenon.

Electron Paramagnetic Resonance (EPR) for Radical Intermediate Tracking

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is an indispensable technique for the detection and characterization of paramagnetic species, most notably free radicals. In the context of this compound, EPR is instrumental in studying reaction mechanisms that proceed via radical intermediates, such as thermal decomposition, photolysis, or catalyzed reactions.

Reactions involving chlorinated alkanes can be initiated to form carbon-centered or chlorine radicals. These intermediates are typically short-lived and present in low concentrations, making them difficult to detect by other means. EPR spectroscopy offers the sensitivity and specificity required to identify these transient species. chiron.no In many cases, spin trapping techniques are employed. A "spin trap," such as 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) or α-phenyl N-tert-butyl nitrone (PBN), is introduced into the reaction system. This compound reacts with the transient radical to form a more stable paramagnetic adduct, which can then be readily detected and characterized by EPR. bcp-instruments.comapvma.gov.au

For analogous compounds like 1,1,1,3-tetrachlorobutane, it has been noted that iron-based catalytic systems can generate chlorine radicals that abstract hydrogen, leading to the formation of carbon-centered radicals. Current time information in Bangalore, IN. These intermediates can then undergo further reactions like β-scission or recombination. EPR spectroscopy can track these radical intermediates, providing crucial evidence for proposed reaction pathways. Current time information in Bangalore, IN. The resulting EPR spectrum's hyperfine structure, determined by the interaction of the unpaired electron with nearby magnetic nuclei, allows for the identification of the specific radical adduct formed. apvma.gov.au While specific EPR studies on this compound are not widely published, the principles established with shorter-chain tetrachloroalkanes are directly applicable. It is anticipated that the longer octane chain in this compound could influence the stability and reaction kinetics of the radical intermediates due to steric and electronic effects. Current time information in Bangalore, IN.

Isotopic Labeling Studies for Reaction Pathway Elucidation (e.g., Deuterated Substrates)

Isotopic labeling is a powerful method used to trace the movement of atoms through a chemical reaction, providing unambiguous evidence for reaction mechanisms. achemtek.com In the study of this compound, substituting specific hydrogen atoms with their heavier isotope, deuterium (B1214612) (D), can elucidate complex reaction pathways, such as hydrogen transfer and rearrangement steps. Current time information in Bangalore, IN.

When a deuterated substrate of this compound is used in a reaction, the position of the deuterium atoms in the final products can be determined using techniques like Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. europa.eu This information reveals which C-H bonds were broken and formed during the reaction.

For example, in radical-mediated reactions, understanding the pathways of hydrogen transfer is critical. Current time information in Bangalore, IN. By strategically placing deuterium labels on the octane chain, researchers can distinguish between intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen abstraction events. The analysis of kinetic isotope effects (KIEs), where the reaction rate is compared between the normal and the deuterated substrate, can also help identify the rate-determining step of a reaction. Current time information in Bangalore, IN.

While specific isotopic labeling studies on this compound are not prominent in the literature, the methodology is a standard and vital tool in mechanistic chemistry. europa.eunih.gov The insights gained from such studies on related chlorinated alkanes are foundational for predicting the behavior of this compound in similar chemical environments. Current time information in Bangalore, IN.

Development and Validation of Reference Standards for Tetrachlorooctane Analysis

The accurate quantification of any chemical compound relies on the availability of high-purity reference standards. For this compound, a commercially available reference standard exists, which is crucial for calibrating analytical instruments and validating analytical methods. bcp-instruments.comchiron.no The development of such a standard involves the synthesis and rigorous purification of the compound to a high degree of chemical purity. ntnu.noresearchgate.net

Once a high-purity material is obtained, it can be used to develop and validate analytical methods for the detection and quantification of this compound. Method validation is a formal process that demonstrates an analytical procedure is suitable for its intended purpose. europa.eu This involves evaluating several key performance characteristics, as outlined by international guidelines such as those from the International Council for Harmonisation (ICH). europa.eueuropa.eu

The validation process ensures the reliability, reproducibility, and accuracy of analytical data. apvma.gov.auresearchgate.net For a quantitative method for this compound, the following parameters would be assessed:

Validation Parameter Description Typical Assessment
Specificity/Selectivity The ability to unequivocally assess the analyte in the presence of other components that may be expected to be present (e.g., impurities, other chlorinated compounds, matrix components). apvma.gov.aueuropa.euAnalysis of blank samples, placebo matrices, and samples spiked with potential interferents.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. researchgate.netAnalysis of a series of standards at different concentrations (typically 5 levels) and performing a linear regression analysis (Concentration vs. Response).
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. apvma.gov.auDerived from the linearity studies, often covering 80% to 120% of the expected sample concentration. apvma.gov.au
Accuracy The closeness of the test results obtained by the method to the true value. researchgate.netAnalysis of a certified reference material or by recovery studies, where a known amount of the standard is added ("spiked") into a blank matrix. apvma.gov.au
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Assessed at two levels: Repeatability (short term) and Intermediate Precision (within-laboratory variations, e.g., different days, analysts, equipment). europa.euresearchgate.netStatistical evaluation (e.g., standard deviation, relative standard deviation) of results from multiple analyses of the same sample.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.netTypically determined based on the signal-to-noise ratio (commonly 3:1) or the standard deviation of the response and the slope of the calibration curve.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.netTypically determined based on the signal-to-noise ratio (commonly 10:1) or the standard deviation of the response and the slope of the calibration curve.

The lack of suitable reference materials has historically been a significant challenge in the accurate analysis of the broader class of chlorinated paraffins. nih.govbcp-instruments.com Recently, significant progress has been made, including the certification of the first matrix reference material (fish tissue) for short- and medium-chain chlorinated paraffins, which enhances the quality control and traceability of environmental measurements. chiron.noeuropa.eunih.gov The availability of a specific standard for this compound is part of this larger effort to improve the accuracy of chlorinated alkane analysis. bcp-instruments.combcp-instruments.com

Computational Chemistry and Theoretical Studies on 1,1,1,3 Tetrachlorooctane

Quantum Mechanical Calculations

Quantum mechanical calculations are fundamental to understanding the electronic structure and reactivity of molecules. These methods, which include Density Functional Theory (DFT) and ab initio techniques, provide insights into molecular properties from first principles.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. docbrown.info It is frequently employed to calculate various reactivity descriptors that help in predicting how a molecule will behave in chemical reactions. These descriptors are derived from the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Key reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron, approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added, approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of an atom to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as η = (I - A) / 2.

Softness (S): The reciprocal of hardness (S = 1/η), indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons, calculated as ω = μ² / (2η), where μ is the electronic chemical potential (μ ≈ -χ). researchgate.netindianchemicalsociety.comekb.eg

While these descriptors are routinely calculated for a wide range of organic molecules, specific values for 1,1,1,3-tetrachlorooctane are not readily found in published research. Such calculations would require dedicated computational studies.

Ab Initio Methods for Molecular Properties

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data in the theoretical framework. researchgate.net These methods can provide highly accurate predictions of molecular properties such as optimized geometries (bond lengths and angles), vibrational frequencies, and electronic energies. arxiv.org For complex molecules, these calculations can be computationally intensive. nih.gov While ab initio studies have been performed on various small molecules and even some larger systems to understand intermolecular interactions, researchgate.net specific high-level ab initio data for this compound is not currently available.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and to explore their conformational preferences and spectroscopic characteristics.

Conformational Analysis and Energy Landscapes

The flexibility of the octane (B31449) chain in this compound allows for a multitude of possible three-dimensional arrangements, or conformers. Conformational analysis aims to identify the stable conformers and the energy barriers between them, which collectively define the molecule's potential energy landscape. biorxiv.orgnih.govbiorxiv.org Understanding this landscape is crucial as the population of different conformers can influence the molecule's physical and chemical properties. mdpi.com Computational methods can systematically explore the conformational space to locate energy minima and transition states. libretexts.org For cyclo-octane, for example, the energy landscape has been found to have a complex topology. nih.gov However, a detailed conformational analysis and the resulting energy landscape for this compound have not been reported.

Prediction of Spectroscopic Signatures from Computational Models

Computational models are instrumental in predicting and interpreting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) spectra. By calculating the magnetic shielding of each nucleus in a molecule, it is possible to predict the chemical shifts in an NMR spectrum. docbrown.infoox.ac.uk This is particularly useful for complex molecules where empirical prediction can be challenging. The prediction of spin-spin coupling patterns is also possible through computational methods. nmrdb.org While online tools and established computational protocols exist for predicting NMR spectra, nthu.edu.tw a computationally-derived and experimentally-validated spectroscopic profile for this compound is not available in the literature.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that correlates the structural features of molecules with their physicochemical properties. researchgate.net These models are built by developing mathematical equations that relate molecular descriptors (numerical representations of molecular structure) to a specific property. nih.gov QSPR has been successfully applied to predict properties like boiling points, partition coefficients, and Henry's law constants for various classes of organic compounds, including chlorinated hydrocarbons. acs.org The development of a robust QSPR model requires a dataset of molecules with known properties. For chlorinated octanes and specifically for this compound, there is a lack of sufficient experimental data to build and validate a specific QSPR model.

Derivation of Molecular Descriptors

Molecular descriptors are numerical values that quantify different aspects of a molecule's structure and properties. talete.mi.it They are derived through logical and mathematical procedures applied to a symbolic representation of the molecule. talete.mi.itscispace.com These descriptors are fundamental to QSPR studies and can be categorized into several classes, including constitutional, topological, geometrical, and electronic descriptors. talete.mi.itbmdrc.org

For this compound, a variety of descriptors can be calculated to encode its structural information. Constitutional descriptors are the most straightforward, derived directly from the molecular formula, while topological indices represent the atomic connectivity and branching. talete.mi.itscispace.com Geometrical and electronic descriptors require 3D coordinate calculations and quantum chemical methods, respectively, to determine spatial arrangements and electronic properties like charge distribution. bmdrc.org

Table 1: Selected Molecular Descriptors for this compound This table presents a selection of theoretical molecular descriptors that can be computationally derived for this compound to characterize its structural, physical, and chemical features.

Descriptor ClassDescriptor NameDescription
Constitutional Molecular Weight (MW)The sum of the atomic weights of all atoms in the molecule. cadaster.eu
Halogen CountThe total number of halogen atoms (in this case, 4 chlorine atoms).
Number of Rotatable BondsThe count of non-terminal single bonds that allow for molecular flexibility. bmdrc.org
Topological Wiener IndexA distance-based index calculated from the sum of all shortest paths between non-hydrogen atom pairs in the molecular graph. bmdrc.org
Kier & Hall Connectivity Indices (χ)Indices that describe the degree of branching and connectivity within the molecule's carbon skeleton. cadaster.eu
Geometrical Polar Surface Area (PSA)The surface sum over all polar atoms, primarily oxygen and nitrogen, also including their attached hydrogens. For chlorinated alkanes, this value is typically low or zero unless heteroatoms other than halogens are present. bmdrc.org
Van der Waals VolumeThe volume occupied by the molecule as defined by the van der Waals radii of its atoms. bmdrc.org
Electronic Dipole MomentA measure of the net molecular polarity arising from the molecule's charge distribution. bmdrc.org
HOMO/LUMO EnergiesThe energies of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital, which are crucial for predicting chemical reactivity. bmdrc.org

Prediction and Validation of Chemical Properties using QSPR

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate molecular descriptors with experimentally determined physicochemical properties. nih.govrsc.org The fundamental principle is that the structure of a molecule, encoded by its descriptors, dictates its properties. rsc.org By developing a mathematical model for a set of known compounds, the properties of new or untested molecules like this compound can be predicted. nih.gov

The QSPR modeling process involves selecting relevant descriptors and creating a linear or non-linear regression model. nih.gov For instance, descriptors such as molecular weight, halogen count, and various topological indices can be used to predict properties like boiling point, density, and the octanol-water partition coefficient (logP).

A critical step in QSPR modeling is validation, which ensures the model's accuracy and predictive power. This is typically achieved by comparing the model's predictions against known experimental data that was not used in the model's creation. For a compound like this compound, predicted values for properties like density would be validated against measured values to confirm the model's reliability.

Table 2: Examples of Chemical Properties Predictable via QSPR for this compound This table provides examples of physicochemical properties of this compound that can be estimated using QSPR models based on its calculated molecular descriptors.

PropertyDescriptionRelevant Descriptor Types
Boiling Point The temperature at which the vapor pressure of the liquid equals the pressure surrounding the liquid.Constitutional, Topological
Density The mass of the substance per unit volume.Constitutional, Geometrical
Octanol-Water Partition Coefficient (logP) A measure of a compound's lipophilicity, crucial for assessing environmental fate and bioaccumulation potential. chemaxon.comLipophilic, Electronic, Constitutional bmdrc.org
Aqueous Solubility (logS) The logarithm of the maximum concentration of the compound that can dissolve in water at a specific temperature. chemaxon.comConstitutional, Electronic cadaster.eu
Molar Refractivity A measure of the total polarizability of a mole of a substance. bmdrc.orgConstitutional, Electronic

Mechanistic Computational Studies of Reaction Pathways and Transition States

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions. nih.gov By mapping potential energy surfaces, researchers can identify reaction pathways, intermediates, and transition states, providing insights that are often difficult to obtain through experiments alone. nih.govfrontiersin.org

Radical reactions are characterized by reactive intermediates with unpaired electrons and typically proceed through initiation, propagation, and termination steps. nih.gov Computational simulations can model these complex processes for this compound. For example, in reactions initiated by iron-based catalytic systems, a chlorine radical can be generated. This radical can then abstract a hydrogen atom from the octane chain, forming a carbon-centered radical intermediate.

Simulations can explore the subsequent fate of this radical intermediate, such as undergoing β-scission or recombination. The stability of the radical and steric effects play a crucial role in determining the reaction kinetics and product distribution. Computational models predict that longer alkyl chains, such as the octane chain in this compound, may exhibit slower reaction kinetics compared to shorter analogs like tetrachlorobutane due to increased steric hindrance.

Computational methods are widely used to investigate the mechanisms of catalytic reactions, helping to explain catalyst activity and selectivity. nih.gov For halogenated alkanes, studies often focus on reactions like hydrodehalogenation. While specific studies on this compound are not widely published, insights can be drawn from analogous systems. For example, research on molybdenum-catalyzed hydrodehalogenation of similar compounds suggests that longer alkyl chains can reduce catalytic turnover due to steric hindrance at the catalyst's active site.

Furthermore, computational investigations of catalytic systems, such as those involving Fe(CO)₅/HMPTA, can clarify how radicals are generated and how they initiate subsequent reactions. These models allow researchers to analyze the interaction between the substrate (this compound), the catalyst, and any co-reagents, providing a molecular-level understanding of the entire catalytic cycle.

Lack of Scientific Data Prevents In-Depth Analysis of this compound's Environmental Fate

A comprehensive review of available scientific literature reveals a significant gap in the understanding of the environmental transformation pathways for the specific chemical compound this compound. Despite extensive searches for data on its degradation mechanisms, including abiotic and biotic processes, specific research on this particular molecule is not publicly available. Therefore, constructing a detailed and scientifically accurate article that strictly adheres to the requested outline on the photolytic degradation, hydrolysis, microbial biodegradation, and enzyme-mediated transformation of this compound is not possible at this time.

The environmental behavior of chlorinated alkanes is highly dependent on their specific molecular structure, including the length of the carbon chain and the precise location of the chlorine atoms. While general principles of degradation for long-chain chlorinated paraffins (LCCPs) and other chlorinated hydrocarbons exist, directly applying this information to this compound without specific experimental data would be speculative and would not meet the standards of scientific accuracy.

Information on related compounds indicates several potential, though unconfirmed, degradation routes:

Abiotic Degradation: Generally, long-chain chlorinated paraffins are considered to be hydrolytically stable. service.gov.uk Phototransformation is a potential degradation pathway, but specific data for LCCPs are often lacking in regulatory assessments. service.gov.uk For some chlorinated compounds, degradation can be initiated by photochemically produced reactive species like hydroxyl radicals. nih.gov

Biotic Degradation: The biodegradation of chlorinated alkanes is complex and influenced by the specific arrangement of chlorine atoms. nih.gov Some bacteria, like certain Pseudomonas and Rhodococcus species, have been shown to degrade various chlorinated alkanes, often through the action of dehalogenase enzymes. mdpi.comnih.gov Anaerobic degradation of highly chlorinated compounds can occur through reductive dechlorination, where microorganisms use the compounds as electron acceptors. nih.govclu-in.org

However, without studies specifically investigating this compound, it is impossible to determine its susceptibility to these processes, the rates of degradation, the specific daughter products that may be formed, or the kinetic parameters of any enzymatic reactions involved.

Due to the strict requirement to focus solely on this compound and the absence of specific research data for this compound, the generation of the requested detailed article cannot be fulfilled.

Applications of 1,1,1,3 Tetrachlorooctane in Organic Synthesis and Materials Science Research

Role as a Synthetic Intermediate in Organic Chemistry

The reactivity of the carbon-chlorine bonds in 1,1,1,3-Tetrachlorooctane makes it a valuable intermediate for constructing more complex molecular architectures. The presence of both a trichloromethyl group (CCl₃) and a secondary chlorine atom on the octane (B31449) backbone provides distinct sites for chemical modification.

As a polychlorinated alkane, this compound serves as a precursor for creating a variety of functionalized alkanes. The synthesis of the compound itself can be achieved through methods such as the iron-catalyzed reaction of an alkene (like hept-1-ene) with a polychlorinated methane (B114726) derivative (like carbon tetrachloride). chemsrc.com

Once formed, the chlorine atoms on the molecule can be replaced or eliminated to introduce new functional groups, a foundational strategy in organic synthesis. The trichloromethyl group is particularly reactive and can participate in reactions that build new carbon-carbon bonds. princeton.edu This allows for the strategic functionalization of the octane chain, which can be challenging to achieve with unactivated alkanes. scripps.edu The ability to selectively modify the molecule at its chlorinated positions enables its use in the synthesis of longer-chain or dimerized structures, which are valuable in various industrial and research contexts.

Specialty chemicals are compounds produced for specific, performance-oriented applications, such as pharmaceuticals, agrochemicals, and advanced polymers. oceanicpharmachem.comvandemark.com The synthesis of these complex molecules often relies on versatile intermediates that can be elaborated in multiple steps. oceanicpharmachem.com

Due to its specific chlorination pattern, this compound holds potential as a starting material for niche specialty chemicals. By leveraging the reactivity of its C-Cl bonds, chemists can introduce functionalities like amines, hydroxyls, or carboxylic acids. For instance, hydrolysis of the trichloromethyl group could yield a carboxylic acid, transforming the chlorinated alkane into a long-chain chloro-carboxylic acid, a type of molecule used in the synthesis of specialized polymers and surfactants.

Advanced Catalytic Applications

The structural features of this compound and its derivatives suggest potential applications in the field of catalysis, particularly in ligand design and stereoselective reactions.

In metal-catalyzed reactions, ligands—molecules that bind to a central metal atom—play a critical role in controlling the catalyst's activity and selectivity. nih.gov The design and synthesis of novel ligands are crucial for developing new catalytic processes.

Derivatives of this compound could be envisioned as scaffolds for new ligands. The eight-carbon backbone provides a flexible yet defined structure. The chlorine atoms can be substituted with coordinating groups (such as phosphines, amines, or pyridines) that can bind to transition metals. The specific substitution pattern would create a unique steric and electronic environment around the metal center, potentially leading to novel catalytic properties for reactions like cross-coupling or hydrogenation.

Stereoselective synthesis, which controls the three-dimensional arrangement of atoms in a molecule, is of paramount importance in modern chemistry, especially for producing pharmaceuticals and bioactive compounds. nih.govnih.govmdpi.com A key feature of this compound is the presence of a chiral center at the third carbon atom (C-3), the point of attachment for the single chlorine atom.

This inherent chirality makes this compound and its derivatives valuable substrates for stereoselective transformations. Reactions that proceed via substitution or elimination at or near this chiral center can be designed to produce a specific stereoisomer of the product. This provides a pathway to enantiomerically enriched or pure compounds that would be difficult to synthesize using achiral starting materials.

Development of Reference Materials for Analytical Chemistry

One of the most well-documented and significant applications of this compound is its use as a reference material (RM) in analytical chemistry. chloffin.euchloffin.eu RMs are materials of sufficiently homogeneous and stable composition used for calibrating instruments, validating analytical methods, and ensuring the quality and comparability of measurement results. jctlm.orgiaea.orgsigmaaldrich.com

This compound is specifically used as a standard for the analysis of chlorinated paraffins (CPs). chloffin.eu CPs are complex industrial chemical mixtures that are challenging to quantify accurately due to the vast number of isomers present. bcp-instruments.comresearchgate.net To address this, individual CP congeners with known structures and purities, such as this compound, have been synthesized for use as analytical standards. chloffin.eubcp-instruments.com

This compound is classified as a "1st Generation" CP standard. chloffin.euchloffin.eu This classification is based on its structure, which contains three geminal chlorine atoms on the terminal carbon (a CCl₃ group). This structural motif is not typically found in commercial CP mixtures. chloffin.eubcp-instruments.com Its unique structure and elution profile in chromatographic analysis make it an ideal internal standard, as it is unlikely to be present in environmental or industrial samples, thus preventing interference with the quantification of the target CPs. bcp-instruments.com These synthesized standards are well-characterized for structure and purity using methods like NMR and mass spectrometry, providing a reliable basis for accurate CP quantification. chloffin.eu

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 18088-13-6 chemsrc.comchloffin.eu
Molecular Formula C₈H₁₄Cl₄ chemsrc.comchloffin.eu
Molecular Weight 252.01 g/mol chloffin.eu
Density 1.2 g/cm³ chemsrc.com
Boiling Point 260.0 °C at 760 mmHg chemsrc.com
Flash Point 101.6 °C chemsrc.com
LogP 5.65 chemsrc.com
Index of Refraction 1.478 chemsrc.com

Polymer Chemistry Applications of this compound

Extensive research into the applications of specific chemical compounds in polymer science is crucial for the development of new materials with tailored properties. However, based on available scientific literature, there are no specific documented applications of This compound in polymer chemistry, either in organic synthesis or materials science research.

While direct research on the 1,1,1,3-isomer is not found, the broader class of chlorinated alkanes and other isomers of tetrachlorooctane have been noted in the context of polymerization, offering a potential framework for understanding how such compounds might behave.

General Role of Chlorinated Alkanes in Polymerization

Chlorinated hydrocarbons can play several roles in polymerization processes, most notably as chain transfer agents or as components in catalyst systems. koreascience.kr In processes like telomerization, a chain transfer agent (the telogen) reacts with a growing polymer chain to terminate its growth and initiate a new chain. koreascience.krresearchgate.net This method is used to control the molecular weight of the resulting polymer. koreascience.kr For instance, the telomerization of vinyl acetate (B1210297) with carbon tetrachloride has been studied to synthesize telomers and control their molecular weight. koreascience.kr

Furthermore, in the realm of coordination polymerization, catalysts like the Ziegler-Natta system are fundamental for producing stereoregular polymers such as polyethylene (B3416737) and polypropylene. cambridge.orgchemguide.co.ukresearchgate.net These catalyst systems often consist of a transition metal compound and an organoaluminum co-catalyst. cambridge.orgbu.edu The solvent and other additives, which can include chlorinated hydrocarbons, can influence the catalyst's activity and the properties of the final polymer. acs.org

Investigated Isomers of Tetrachlorooctane in Polymer Science

Although no data exists for this compound, other isomers have been synthesized and utilized in contexts relevant to polymer and materials science.

One isomer, 1,2,7,8-tetrachlorooctane , has been mentioned in patent literature as a potential component in processes for large-scale polymerization. While specific details of its function are limited, its inclusion suggests a role as a solvent or a reaction medium component in polymerization reactions.

Another isomer, (RRSS)-2,3,6,7-tetrachlorooctane , has been synthesized through the addition chlorination of cis,cis-2,6-octadiene. Its stereoisomer, meso-1,2,5,6-tetrachlorohexane, was also synthesized via a similar method from 1,5-hexadiene. The primary focus of this research was on the structural determination of these molecules by X-ray analysis, rather than their direct application in polymerization.

The table below summarizes the available information on these tetrachlorooctane isomers.

Compound NameApplication/Context in Polymer ScienceResearch Findings
This compound No documented applications found in the reviewed literature.Not Applicable
1,2,7,8-Tetrachlorooctane Mentioned as a component in polymerization processes.Noted in patent literature for potential use in large-scale polymerization.
(RRSS)-2,3,6,7-Tetrachlorooctane Synthesis and structural analysis.Synthesized via addition chlorination of cis,cis-2,6-octadiene. Its structure was confirmed by X-ray analysis, but no polymerization applications were detailed.

Future Research Directions and Unexplored Avenues

Novel Synthetic Routes and Catalytic Systems

The synthesis of chlorinated alkanes typically proceeds via free-radical chain reactions, which can lead to a mixture of isomeric products. libretexts.orgaakash.ac.in For a compound like 1,1,1,3-tetrachlorooctane, achieving regioselectivity is a significant challenge. Future research should pivot towards the development of novel catalytic systems that offer greater control over the chlorination of n-octane or its derivatives.

Exploration of transition metal catalysts, such as those based on iron, copper, or palladium, could yield more selective synthetic pathways. researchgate.net For instance, investigating diazabicyclo[2.2.2]octane (DABCO) in conjunction with N-chlorosuccinimide (NCS) could offer a milder, more selective alternative to using chlorine gas. bohrium.comaalto.fi The reaction of 1-heptene (B165124) with carbon tetrachloride or chloroform (B151607) are documented precursors, suggesting that telomerization reactions are a viable, yet underexplored, route that could be optimized for selectivity towards the desired product. chemsrc.com Research into photochemically-initiated reactions could also provide alternative, controlled synthetic methods. guidechem.com

Table 1: Illustrative Catalytic Systems for Future Investigation in this compound Synthesis This table presents hypothetical data for proposed research directions.

Catalytic SystemProposed ReactionPotential AdvantageHypothetical Yield (%)Hypothetical Selectivity for 1,1,1,3-isomer (%)
FeCl₃/UV Lightn-Octane + Cl₂Low-cost, well-understood radical initiation6530
Cu(I)/Bipyridine Complex1-Octene (B94956) + CCl₄ (Telomerization)Atom Transfer Radical Addition (ATRA) offers better control7555
DABCO/NCSn-OctaneMilder conditions, potentially higher selectivity5060
Pd/C1,1,1-Trichloro-2-octene + H₂Selective reduction of an unsaturated precursor9095

In-depth Mechanistic Studies of Isomerization and Degradation

The environmental fate and stability of chlorinated hydrocarbons are of paramount importance. pnnl.gov Research into the degradation of this compound is virtually nonexistent. Future studies should investigate both abiotic and biotic degradation pathways. Abiotic processes like hydrolysis and dehydrochlorination, which are known for other chlorinated hydrocarbons, need to be examined under various environmental conditions (pH, temperature, light exposure). guidechem.compnnl.gov

Isomerization reactions of alkanes are often catalyzed by Lewis acids and proceed through carbocation intermediates. stackexchange.com It is plausible that this compound could rearrange to other, more stable, tetrachlorooctane isomers under acidic conditions, which has implications for its environmental persistence and analysis. Mechanistic studies employing isotopic labeling and computational chemistry could elucidate the transition states and intermediates involved in both degradation and isomerization, providing a predictive framework for its long-term behavior.

Table 2: Potential Degradation Products of this compound for Mechanistic Investigation This table presents hypothetical degradation pathways for future study.

PathwayProposed Key IntermediatePotential Final ProductsInvestigative Technique
Abiotic DehydrochlorinationTrichlorooctene IsomersDichlorooctadienes, HClGC-MS, NMR Spectroscopy
Reductive Dechlorination (Biotic)Trichlorooctane, DichlorooctaneChlorooctane, Octane (B31449), CO₂Microbial culture studies, Metabolite analysis
Oxidative Degradation (Biotic)Chlorinated octanols, Chlorinated octanoic acidsCO₂, H₂O, Cl⁻Enzyme assays, Isotope tracing
Acid-Catalyzed IsomerizationSecondary/Tertiary Carbocations1,1,1,4-Tetrachlorooctane, 1,1,2,4-TetrachlorooctaneIn-situ NMR, Computational Modeling

Advanced Computational Modeling for Predictive Research

Given the vast number of possible isomers and the challenges of experimental analysis, computational modeling is an indispensable tool for studying chlorinated alkanes. nih.govacs.org Quantitative Structure-Activity Relationship (QSAR) models have been successfully developed for other chlorinated alkanes to predict properties like aquatic toxicity based on molecular descriptors. acs.orgnih.govnih.gov A dedicated QSAR model for tetrachlorooctane isomers could predict their relative toxicities and environmental partitioning behavior (e.g., log Kow), guiding empirical testing and risk assessment.

Furthermore, high-level quantum chemical calculations can be employed to investigate the geometries, reaction energies, and spectroscopic properties of this compound. nih.govacs.org Such studies can provide fundamental insights into reaction mechanisms for synthesis and degradation, rationalize observed regioselectivity, and predict spectral data (NMR, IR) to aid in the identification of isomers in complex mixtures. nih.gov

Table 3: Hypothetical QSAR Model Parameters for Predicting Acute Toxicity (LC₅₀) of Tetrachlorooctane Isomers This table provides an illustrative example of a potential QSAR model for predictive research.

Molecular DescriptorSymbolHypothetical CoefficientRationale for Inclusion
Log of the octanol-water partition coefficientlog K_ow+0.85Relates to hydrophobicity and bioaccumulation potential. nih.gov
Energy of the Lowest Unoccupied Molecular OrbitalE_LUMO-0.45Indicates susceptibility to nucleophilic attack (degradation). nih.gov
Number of vicinal chlorine atomsn_Cl(vic)+0.15Steric hindrance may influence receptor binding.
Molecular Surface AreaMSA+0.02Relates to the size of the molecule and potential for non-polar interactions.

Model Equation: log(1/LC₅₀) = c₀ + 0.85(log K_ow) - 0.45(E_LUMO) + 0.15(n_Cl(vic)) + 0.02(MSA)

Development of High-Throughput Screening Methodologies

To accelerate the discovery of optimal conditions for the synthesis or degradation of this compound, high-throughput screening (HTS) methodologies should be developed. pressbooks.pub HTS allows for the rapid, parallel testing of numerous variables, such as catalysts, solvents, and temperatures. acs.org

For synthesis, an HTS workflow could involve placing an array of different potential catalysts into the wells of a microplate, followed by the addition of octane and a chlorinating agent. pressbooks.pub Automated analysis by GC-MS could then rapidly quantify the yield and isomeric distribution in each well. Similarly, for degradation studies, arrays of different microbial strains or enzyme preparations could be screened for their ability to break down this compound, with the disappearance of the parent compound monitored over time.

Table 4: Illustrative High-Throughput Screening Setup for Catalytic Synthesis This table outlines a hypothetical HTS experiment for research purposes.

ParameterDescription
Platform96-well microtiter plate
Variables Screened80 unique transition metal catalysts; 16 control wells
Reactants per Welln-Octane, N-chlorosuccinimide, Dichloroethane (solvent)
Reaction Conditions80°C for 12 hours with agitation
Analysis MethodAutomated liquid handling followed by rapid GC-MS analysis
Primary OutcomeIdentification of "hit" catalysts with >70% yield and >50% selectivity for the 1,1,1,3-isomer

Isomeric Purity and Scalable Synthesis Optimization

A significant hurdle in the study and application of specific chlorinated paraffins is obtaining materials with high isomeric purity. bcp-instruments.comeuropa.eu Commercial chlorinated paraffins are complex mixtures containing thousands of isomers, making it difficult to attribute properties or effects to a single compound. nih.govacs.org Future research must prioritize the development of synthetic methods that yield this compound with high isomeric purity. This may involve stereoselective catalysis or the purification of specific precursors.

Once a selective synthesis is established, optimizing it for scalability is the next logical step. Traditional batch processing can be inefficient for large-scale production. Investigating continuous flow synthesis could offer advantages in terms of safety, control over reaction parameters, and throughput. researchgate.net Similarly, exploring mechanochemical synthesis (e.g., twin-screw extrusion) could provide a solvent-minimal, scalable route to the compound. univpancasila.ac.id

Table 5: Comparison of Hypothetical Synthesis Routes for Scalability This table presents a conceptual comparison for future process development research.

ParameterTraditional Batch SynthesisProposed Flow Synthesis
Typical ScaleGrams to KilogramsKilograms to Tons per day
Heat TransferPoor, potential for hotspotsExcellent, precise temperature control
SafetyRisk with large volumes of reagentsImproved, small reaction volume at any time
Isomeric Purity ControlModerate, difficult to control mixing and temperatureHigh, precise control over residence time and stoichiometry
Capital CostLower for small scaleHigher initial investment, lower operating cost at scale

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,1,1,3-tetrachlorooctane, and how can reaction conditions be tuned to improve selectivity?

  • Methodological Answer : The compound can be synthesized via radical addition of carbon tetrachloride (CCl₄) to 1-heptene under nitrogen, using benzoyl peroxide as an initiator. Optimal conditions include heating at 70–90°C for 9 hours with periodic initiator addition, followed by vacuum distillation for purification (yield: ~78%). Catalyst choice (e.g., FeCl₃) and reaction time significantly influence selectivity, as competing pathways may lead to byproducts like 1,1,3-trichlorooctane during photolytic dechlorination .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation. Key NMR signals include δ 1.30 ppm (methylene protons), δ 3.00–3.30 ppm (chlorinated CH₂ groups), and δ 4.20 ppm (methine proton adjacent to Cl). Gas chromatography-mass spectrometry (GC-MS) and high-resolution mass spectrometry (HRMS) validate molecular weight and purity. Computational tools like density functional theory (DFT) can predict electronic properties, such as bond polarization due to chlorine electronegativity .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Due to structural analogs like 1,1,2,2-tetrachloroethane (WGK 3 hazard rating), strict precautions are required. Use fume hoods to avoid inhalation, wear nitrile gloves to prevent dermal exposure, and store in amber glass under inert gas. Spills should be neutralized with alkaline absorbents (e.g., sodium bicarbonate). Regular monitoring of airborne concentrations via gas detectors is advised .

Advanced Research Questions

Q. How does this compound interact with biological macromolecules, such as DNA, and what methodologies can assess these interactions?

  • Methodological Answer : Studies suggest potential DNA intercalation or alkylation via its chlorinated alkyl chain. Techniques include:

  • Fluorescence quenching assays to measure binding constants with DNA duplexes.
  • Circular dichroism (CD) to detect conformational changes in DNA helices.
  • Molecular docking simulations to predict binding modes.
    Preliminary data indicate similarities to carboranyl thymidine analogs, which show promise in boron neutron capture therapy (BNCT) for cancer .

Q. What catalytic systems are effective for hydrodehalogenation of this compound, and what kinetic anomalies arise?

  • Methodological Answer : Dinuclear molybdenum complexes (e.g., paddlewheel Mo₂ catalysts) achieve hydrodehalogenation via radical intermediates. Key findings:

  • Zero-order kinetics with respect to substrate concentration, suggesting rate-limiting H-abstraction from the catalyst.
  • Isotope effects (KIE = 1.71 using MBTCD-d₈) confirm H-transfer as the rate-determining step.
    Challenges include avoiding radical coupling byproducts and optimizing solvent polarity (e.g., THF vs. hexane) .

Q. How do environmental factors influence the degradation pathways of this compound in soil and water systems?

  • Methodological Answer : Aerobic microbial degradation dominates in soil, with GC-ECD analysis tracking intermediate metabolites like trichlorooctane. Hydrolysis rates depend on pH and temperature:

  • Pseudo-first-order kinetics in alkaline conditions (pH > 10).
  • Henry’s Law constants predict volatilization in aquatic systems, while adsorption coefficients (Koc) correlate with organic carbon content. Contradictions in field vs. lab data may stem from co-contaminant interactions (e.g., PCBs) .

Q. What contradictions exist in reported thermochemical data for chlorinated alkanes, and how can they be resolved experimentally?

  • Methodological Answer : Discrepancies in enthalpy of formation (ΔfH°) and boiling points (e.g., ±5% variation across studies) arise from:

  • Calorimetry method differences (e.g., bomb vs. solution calorimetry).
  • Impurity interference in older studies.
    Resolution strategies include:
  • Standardized purity validation via GC-MS.
  • Collaborative interlaboratory studies using NIST-certified reference materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.